molecular formula C11H16O2 B14679846 2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- CAS No. 31689-42-6

2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)-

Cat. No.: B14679846
CAS No.: 31689-42-6
M. Wt: 180.24 g/mol
InChI Key: UAADEJHLOCLLQN-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a carboxylic acid group, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . This reaction yields cyclohexadiene, which can then be further functionalized to introduce the carboxylic acid, methyl, and isopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds in the cyclohexadiene ring to single bonds, yielding cyclohexane derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexadienone derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

31689-42-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-methyl-1-propan-2-ylcyclohexa-2,5-diene-1-carboxylic acid

InChI

InChI=1S/C11H16O2/c1-8(2)11(10(12)13)7-5-4-6-9(11)3/h5-8H,4H2,1-3H3,(H,12,13)

InChI Key

UAADEJHLOCLLQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC=CC1(C(C)C)C(=O)O

Origin of Product

United States

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